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Benzaldehyde, 4-butyl-, hydrazone

Cat. No.: B12650387
CAS No.: 93480-04-7
M. Wt: 176.26 g/mol
InChI Key: QZGSHZTYOBBDLJ-UKTHLTGXSA-N
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Description

Significance of the Hydrazone Functional Group in Organic Chemistry

Definition and Structural Characteristics of Hydrazones

A hydrazone is an organic compound characterized by the structure R¹R²C=N-NH₂. ontosight.ai It is formed through the condensation reaction of a ketone or an aldehyde with hydrazine (B178648) or its derivatives. ontosight.ai This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond. ontosight.ai

The general structure of a hydrazone is defined by this C=N-NH₂ linkage. The carbon atom is double-bonded to one nitrogen atom and single-bonded to another. This arrangement results in a planar geometry around the C=N bond.

Table 1: Key Structural Features of the Hydrazone Functional Group
FeatureDescription
Core StructureR¹R²C=N-NH₂
Key BondCarbon-Nitrogen Double Bond (C=N)
Hybridization of C=N Carbonsp²
Geometry around C=NPlanar

Role of the Azomethine Linkage in Chemical Reactivity

The reactivity of hydrazones is largely dictated by the presence of the azomethine group (-C=N-). This linkage contains a carbon-nitrogen double bond which, along with the adjacent nitrogen-nitrogen single bond, provides a site for various chemical reactions. The nitrogen atoms of the hydrazone are nucleophilic, with the terminal amino-type nitrogen being particularly reactive. nih.gov Conversely, the carbon atom of the azomethine group can act as both a nucleophile and an electrophile, making hydrazones versatile building blocks in organic synthesis. nih.gov

The azomethine group is crucial for the biological activity observed in many hydrazone derivatives and enhances their ability to form complexes with metal ions. ontosight.ai This reactivity makes hydrazones valuable intermediates in reactions such as the Wolff-Kishner reduction and the synthesis of various heterocyclic compounds. ontosight.ai

Tautomerism and Isomerism in Hydrazone Systems

Hydrazone systems exhibit two significant forms of isomerism: tautomerism and geometric isomerism.

Keto-Enol Tautomerism: Hydrazones can exist in equilibrium between two tautomeric forms: the hydrazone (keto) form and the enehydrazine (enol-like) form. researchgate.netreddit.com This is analogous to the well-known keto-enol tautomerism in carbonyl compounds. masterorganicchemistry.comlibretexts.org The hydrazone form is generally more stable. reddit.com However, the ability to exist in the enehydrazine form is significant as it can influence the compound's reactivity and its ability to coordinate with metal ions. researchgate.net

Cis-Trans (E/Z) Isomerism: The presence of the C=N double bond restricts rotation, leading to the possibility of geometric isomers, designated as cis/trans or, more formally, E/Z. researchgate.netnih.govlibretexts.org The E isomer, where the substituent groups are on opposite sides of the double bond, is typically more stable than the Z isomer due to reduced steric hindrance. researchgate.net The interconversion between these isomers can sometimes be induced by factors such as light or heat. nih.gov

Table 2: Isomerism in Hydrazone Systems
Type of IsomerismDescriptionForms
TautomerismConstitutional isomers that readily interconvert. Involves the migration of a proton.Hydrazone (Keto) ↔ Enehydrazine (Enol-like)
Geometric IsomerismStereoisomers that differ in the spatial arrangement of groups around the C=N double bond.Cis (Z) / Trans (E)

Contextualizing Benzaldehyde (B42025), 4-butyl-, Hydrazone within the Hydrazone Class

Benzaldehyde, 4-butyl-, hydrazone (CAS Number: 93480-04-7) is an aromatic hydrazone. epa.gov This means it is derived from an aromatic aldehyde, specifically 4-butylbenzaldehyde (B75662). The general structure consists of a benzene (B151609) ring substituted with a butyl group at the para (4-) position, attached to the carbon of the hydrazone's C=N bond.

Structural Specificity of the 4-butyl Substitution

The presence of the 4-butyl group on the benzaldehyde ring introduces specific characteristics to the molecule. The butyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect. This can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the hydrazone functional group.

While specific research on the 4-butyl derivative is not extensive, studies on other para-substituted benzaldehyde hydrazones can provide insights. For instance, the presence of electron-donating groups at the para-position can affect the compound's biological activities and its physical properties, such as solubility and crystallinity. The bulky nature of the butyl group may also introduce steric effects that could influence the molecule's conformation and its ability to interact with other molecules or biological targets.

Research Trajectories for Aromatic Hydrazones

Research into aromatic hydrazones is a vibrant and expanding field, driven by their wide range of potential applications. researchgate.net Current research trajectories focus on several key areas:

Medicinal Chemistry: A significant portion of research is dedicated to the synthesis and evaluation of aromatic hydrazones for their potential therapeutic properties. This includes their investigation as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. researchgate.net

Materials Science: The unique electronic and photophysical properties of some aromatic hydrazones make them candidates for use in materials science, such as in the development of organic light-emitting diodes (OLEDs).

Catalysis: Aromatic hydrazones can act as ligands that coordinate with metal ions, and these complexes are being explored for their catalytic activity in various organic transformations. researchgate.net

Synthetic Methodology: There is ongoing research into developing new and more efficient methods for the synthesis of functionalized aromatic hydrazones, including green chemistry approaches that use less hazardous solvents and reagents. orientjchem.org

The study of specific derivatives like this compound contributes to the broader understanding of how different substituents on the aromatic ring can fine-tune the properties and potential applications of this versatile class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B12650387 Benzaldehyde, 4-butyl-, hydrazone CAS No. 93480-04-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93480-04-7

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(E)-(4-butylphenyl)methylidenehydrazine

InChI

InChI=1S/C11H16N2/c1-2-3-4-10-5-7-11(8-6-10)9-13-12/h5-9H,2-4,12H2,1H3/b13-9+

InChI Key

QZGSHZTYOBBDLJ-UKTHLTGXSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)/C=N/N

Canonical SMILES

CCCCC1=CC=C(C=C1)C=NN

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Benzaldehyde, 4 Butyl , Hydrazone

Condensation Reactions with Substituted Benzaldehydes and Hydrazine (B178648) Derivatives

The cornerstone of Benzaldehyde (B42025), 4-butyl-, hydrazone synthesis lies in the condensation reaction between 4-butylbenzaldehyde (B75662) and a hydrazine derivative. nih.gov This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the stable hydrazone product. numberanalytics.com The general transformation involves the reaction of an aldehyde or ketone with a hydrazine to yield a hydrazone and water. numberanalytics.com This method is widely employed due to its simplicity, efficiency, and generally high yields. researchgate.net

The versatility of this reaction allows for the synthesis of a wide array of hydrazone derivatives by employing various substituted benzaldehydes and hydrazine compounds. For instance, studies have reported the synthesis of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives through the condensation of different aromatic aldehydes with 4-(t-Bu)benzohydrazide. nih.gov Similarly, the reaction of 4-hydroxybenzaldehyde (B117250) with benzoyl hydrazine yields 4-hydroxybenzaldehyde benzoyl hydrazone. researchgate.net

Optimized Reaction Conditions and Catalysis

The efficiency and yield of hydrazone formation are significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the use of catalysts, temperature, and reactant concentrations. numberanalytics.com The goal of optimization is to maximize the yield of the desired hydrazone while minimizing side reactions and reaction time. numberanalytics.com

Table 1: Key Parameters for Optimizing Hydrazone Formation

ParameterRecommended Conditions/ConsiderationsSource(s)
pH Typically between 4 and 6. numberanalytics.com
Temperature 20-50°C; higher temperatures can increase the rate but may lead to side reactions. numberanalytics.com
Concentration 0.1-1 M; higher concentrations can favor product formation. numberanalytics.com
Solvent Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used. numberanalytics.com
Catalyst Acids (e.g., acetic acid, H₂SO₄) or bases can be used to accelerate the reaction. numberanalytics.comresearchgate.net
Additives Molecular sieves can be used to remove water and drive the equilibrium towards the product. numberanalytics.com

The choice of solvent plays a critical role in the synthesis of hydrazones, impacting both reaction rate and product yield. numberanalytics.com Polar protic solvents are generally favored for these condensation reactions.

Methanol and Ethanol: These are the most commonly employed solvents for hydrazone synthesis. rsc.org For instance, the synthesis of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives is achieved by refluxing the reactants in methanol. nih.gov Similarly, the preparation of various hydrazones has been successfully carried out in both methanol and ethanol. nih.govnih.gov The use of absolute ethanol has also been reported for the synthesis of Schiff bases, a related class of compounds. ekb.eg

Isopropyl Alcohol: While less common than methanol or ethanol, isopropyl alcohol can also be used as a solvent in these reactions.

Solvent-Free Conditions: In a move towards greener chemistry, mechanochemical synthesis in a vibratory ball-mill has been explored for the synthesis of phenol-hydrazones without the use of any solvent. rsc.org This solvent-free approach offers advantages in terms of reduced environmental impact and potentially higher purity of the final product. rsc.org

The condensation reaction to form hydrazones is frequently catalyzed by acids. numberanalytics.comresearchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. numberanalytics.com

Glacial Acetic Acid: A catalytic amount of glacial acetic acid is often added to the reaction mixture to accelerate the formation of the hydrazone. researchgate.netnih.gov For example, it is used in the synthesis of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives in methanol. nih.gov

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is another effective catalyst for this transformation. nih.govnih.gov It is used, for example, in the initial esterification step for preparing hydrazides, which are precursors to hydrazones. nih.gov

p-Toluenesulfonic Acid (pTSA): This is another common acid catalyst used in organic synthesis, and it can be employed to promote hydrazone formation.

The pH of the reaction medium is a critical factor, with the optimal range for hydrazone formation typically being between 4 and 6. numberanalytics.com At lower pH values, the hydrazine can be protonated, reducing its nucleophilicity, while at higher pH values, the carbonyl group is not sufficiently activated.

While acid catalysis is more common, base-catalyzed condensation reactions for the synthesis of related imine compounds have also been studied. researchgate.net In some multi-component reactions leading to complex heterocyclic systems that incorporate a hydrazone moiety, base catalysts are employed. icm.edu.pl For instance, the synthesis of pyrazolopyranopyrimidines involves a one-pot, four-component condensation using a base catalyst. icm.edu.pl The base can facilitate the deprotonation of the hydrazine, increasing its nucleophilicity.

Reaction Kinetics and Rate Enhancements

The rate of hydrazone formation is influenced by several factors, including the electronic nature of the aldehyde, the pH of the medium, and the presence of catalysts.

Electronic Effects: Electron-withdrawing groups on the benzaldehyde ring can increase the reactivity of the carbonyl group, leading to faster reaction rates. nih.gov Conversely, electron-donating groups can slow down the reaction. nih.gov For example, 4-nitrobenzaldehyde (B150856) reacts faster than 4-methoxybenzaldehyde. nih.gov

pH Dependence: The reaction rate is highly pH-dependent. The rate-determining step can change with pH. rsc.orgrsc.org In acidic solutions (around pH 1-5), the dehydration of the intermediate aminomethanol (B12090428) is often the rate-limiting step, while at higher pH (around pH 5-7), the initial nucleophilic attack of the hydrazine on the carbonyl group becomes rate-determining. rsc.orgrsc.org

Catalysis: As previously discussed, both acid and base catalysts can significantly enhance the reaction rate. numberanalytics.com Intramolecular catalysis can also play a role, where a functional group within one of the reactants facilitates the reaction. nih.gov

Control of Isomer Formation and Stereoselectivity (E-Z Configuration)

Hydrazones can exist as E (entgegen) and Z (zusammen) geometric isomers due to the restricted rotation around the C=N double bond. The relative stability of these isomers and the ability to control their formation are important aspects of the synthesis.

In solution, hydrazones may exist as a mixture of conformers. vjs.ac.vn For example, some hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde (B41313) have been observed to exist in two conformations, Z(N-C(O))E(C=N) and E(N-C(O))E(C=N), in solution. vjs.ac.vn The specific reaction conditions, including the solvent and catalyst, can influence the ratio of the E and Z isomers formed. The interconversion between isomers can sometimes be controlled by the choice of catalyst. researchgate.net

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for the preparation of hydrazones, focusing on efficiency, reduced solvent use, and unique reaction conditions. These approaches are applicable to the synthesis of a wide range of hydrazones, including those derived from substituted benzaldehydes like 4-butylbenzaldehyde.

Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions between solid reactants, often in the absence of a solvent. nih.govmdpi.com This technique has been successfully applied to the synthesis of hydrazones from various aldehydes and hydrazides. nih.govrsc.org The reaction is typically performed in a planetary ball mill or a shaker mill, where the kinetic energy supplied facilitates the intimate mixing and reaction of the starting materials. mdpi.com

Studies on the mechanochemical synthesis of hydrazones derived from phenolic and furanyl aldehydes have shown that the reactions can proceed to quantitative yields within a relatively short time (e.g., 90-180 minutes). mdpi.com This solvent-free approach is considered a green chemistry method as it minimizes waste and energy consumption. nih.gov

Table 1: Comparison of Synthetic Methods for Hydrazone Formation

Method Typical Conditions Advantages Reference
Mechanosynthesis Planetary or shaker ball mill, 30 Hz, 90-180 min, solvent-free Green method, high yields, short reaction times nih.gov, mdpi.com
Solid-State Melt Heating solid reactants above melting point High purity, good crystallinity, solvent-free nih.gov
Electrochemical Carbon electrodes, constant current, undivided cell Avoids chemical oxidants, mild conditions beilstein-journals.org, thieme-connect.de

| Ultrasonic | Ultrasonic bath (25-50 kHz), often in water, room temp. | Increased reaction rates, high yields, energy efficient | mdpi.com, researchsquare.com |

This table is generated based on data for general hydrazone synthesis and may be applicable to Benzaldehyde, 4-butyl-, hydrazone.

Solid-state melt synthesis is another solvent-free technique where a mixture of solid reactants is heated to a temperature above their melting points, creating a molten phase where the reaction occurs. nih.gov This method has been shown to be highly efficient for preparing certain hydrazone derivatives, sometimes yielding products with higher crystallinity compared to those obtained through mechanosynthesis. nih.gov

While specific studies on this compound are not detailed, research on analogous compounds like (iso)nicotinic based hydrazones demonstrates the effectiveness of this approach. nih.govrsc.org However, the success of the melt reaction can be sensitive to the nature of the reactants; for instance, it has been reported to be unsuitable for certain aminobenzhydrazide-based hydrazones due to the higher reactivity of the amino groups under these conditions, leading to a mixture of products. nih.gov

Electrochemical methods utilize electrical current to drive redox reactions, offering a green and reagent-free alternative to traditional chemical oxidants or reductants. gre.ac.uk Electrosynthesis can be applied to both the formation and functionalization of hydrazones. beilstein-journals.org The synthesis of hydrazones can be achieved through the electrochemical oxidation or reduction of precursors, generating reactive intermediates that lead to the desired product. gre.ac.uk

More significantly, electrochemistry has been employed for the oxidative C(sp²)–H functionalization of pre-formed aldehyde-derived hydrazones. beilstein-journals.orgthieme-connect.de For example, the sulfonylation of aromatic aldehyde-derived hydrazones has been achieved under constant current using carbon electrodes in an undivided cell, avoiding the need for external chemical oxidants. thieme-connect.de This approach offers a sustainable pathway to modified hydrazones. beilstein-journals.org

Ultrasonic Methods: The application of ultrasonic irradiation can significantly accelerate chemical reactions through a phenomenon known as acoustic cavitation. In the context of hydrazone synthesis, ultrasound has been used to promote the condensation of aldehydes and hydrazides, often leading to higher yields in shorter reaction times and under milder conditions (e.g., at room temperature) compared to conventional heating. mdpi.comnih.gov Catalyst-free synthesis of hydrazone derivatives in water has been successfully demonstrated under ultrasonic irradiation, highlighting the method's green credentials. mdpi.com For instance, the synthesis of various hydrazones using MgO nanoparticles as a catalyst was effectively conducted in an ultrasonic water bath. researchsquare.com

Photochemical Methods: Photochemical synthesis uses light to initiate chemical reactions. Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, including the functionalization of hydrazones. nih.gov This strategy has been successfully used for the C(sp²)–H difluoroalkylation, trifluoromethylation, and amination of aldehyde-derived hydrazones. nih.gov The process typically involves a photocatalyst that, upon light absorption, initiates a radical-based reaction cascade, enabling the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions. nih.gov

Post-Synthetic Modifications and Functionalization Strategies

Once the core hydrazone structure is formed, it can undergo further chemical transformations to introduce new functional groups and build more complex molecules. The hydrazone moiety itself can act as a versatile handle or directing group to facilitate these modifications.

A significant advancement in hydrazone chemistry is the direct functionalization of the C(sp²)–H bond on the aldehyde-derived aromatic ring. nih.gov The hydrazone group serves as an effective directing group, enabling the selective introduction of substituents at the ortho position of the benzaldehyde ring. nih.gov This strategy overcomes the challenge of functionalizing the C-H bond adjacent to the aldehyde group, opening pathways to a wide array of derivatives. nih.gov

Various transformations have been developed using this approach, including:

Phosphorylation: The direct C-H/P-H cross-coupling of aldehyde hydrazones with phosphine (B1218219) oxides can be achieved using oxidants like K₂S₂O₈ or through electrochemical methods to form C-P bonds. beilstein-journals.orgresearchgate.net

Sulfonylation: Enabled by electrochemistry or chemical oxidants, sodium sulfinates can be coupled with aldehyde hydrazones to yield sulfonylated products. thieme-connect.de

Amination and Alkylation: Visible-light photoredox catalysis has been utilized to achieve C(sp²)–H amination, trifluoromethylation, and perfluoroalkylation. nih.gov

Halogenation: Palladium-catalyzed C-H chlorination and bromination of benzaldehyde substrates can be achieved using a transient directing group strategy, where the hydrazone is formed in situ. nih.gov

These functionalization reactions significantly expand the chemical space accessible from simple aldehyde hydrazones, allowing for the synthesis of complex molecules and biologically relevant N-heterocycles like indazoles and cinnolines in an atom- and step-economical manner. nih.gov

Table 2: Examples of C(sp²)–H Functionalization of Aldehyde-Derived Hydrazones

Functionalization Reagent(s) Catalyst/Method Bond Formed Reference
Phosphorylation Diarylphosphine oxide MnBr₂ (cat.), Electrochemical C-P beilstein-journals.org
Sulfonylation Sodium sulfinates Electrochemical, Constant Current C-S thieme-connect.de
Amination N-aminopyridinium salts Photocatalytic C-N researchgate.net
Trifluoromethylation Togni reagent Visible-light Photoredox Catalysis C-CF₃ nih.gov

| Chlorination | N-Chlorosuccinimide (NCS) | Pd(OAc)₂, Transient Directing Group | C-Cl | nih.gov |

This table summarizes general findings for aldehyde-derived hydrazones, which are expected to be applicable to this compound.

Alkylation Reactions (e.g., with Potassium Organotrifluoroborates)

The alkylation of hydrazones can be achieved using visible light photoredox catalysis. Research on benzaldehyde benzoylhydrazone demonstrates its reaction with potassium organotrifluoroborates (R-BF₃K) to form alkylated products. winthrop.edu This method utilizes a photocatalyst, such as an iridium-based complex, which has been shown to be highly effective, achieving approximately 98% conversion in model reactions. winthrop.edu The reaction proceeds via the formation of carbon-nitrogen bonds, a crucial transformation for synthesizing molecules with potential biological activity. winthrop.edu For this compound, this reaction would introduce an alkyl group at the carbon atom of the C=N bond.

Table 3: Generalized Conditions for Photoredox-Catalyzed Alkylation of Hydrazones

ParameterDetailSource
Substrate Benzaldehyde Benzoylhydrazone (as model) winthrop.edu
Alkylating Agent Potassium Organotrifluoroborate (R-BF₃K) winthrop.edu
Catalyst Iridium-based photocatalyst (e.g., Ir(dFCF₃)dtb) winthrop.edu
Method Visible Light Photoredox Catalysis winthrop.edu
Outcome Alkylation at the imine carbon winthrop.edu

Vilsmeier-Haack Formylation of Activated Derivatives

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto activated compounds. psu.edu When applied to benzaldehyde hydrazones, the reaction typically uses a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). psu.edu The reaction mixture is commonly stirred at elevated temperatures (e.g., 60-65 °C) for several hours. psu.edu

Depending on the specific structure of the hydrazone and the reaction conditions, formylation can occur at different positions. Studies on various benzaldehyde hydrazones have shown that the formyl group can be introduced at the hydrazone's nitrogen atom or, in some cases, at an activated carbon atom on the aromatic ring. psu.edu For this compound, formylation would likely occur at the terminal nitrogen atom, yielding N-formyl-N'-(4-butylphenylmethylene)hydrazine. Alternatively, under different conditions, the reaction could lead to the formation of pyrazole-4-carbaldehydes through cyclization. nih.govresearchgate.netresearchgate.net

Table 4: Typical Conditions for Vilsmeier-Haack Formylation of Benzaldehyde Hydrazones

ParameterValueSource
Formylating Reagent Vilsmeier-Haack Reagent (POCl₃/DMF) psu.edu
Initial Temperature 0 °C psu.edu
Reaction Temperature 60-65 °C psu.edu
Reaction Time ~4 hours psu.edu
Work-up Neutralization with NaHCO₃ psu.edu
Potential Product N-formylated hydrazone or Pyrazole-4-carbaldehyde psu.eduresearchgate.net

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization

Spectroscopic analysis is fundamental to understanding the molecular structure of Benzaldehyde (B42025), 4-butyl-, hydrazone. Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offer complementary information to fully characterize the compound.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Benzaldehyde, 4-butyl-, hydrazone, both ¹H and ¹³C NMR spectra provide key insights into its structure.

The ¹H NMR spectrum of the precursor, 4-butylbenzaldehyde (B75662), shows characteristic signals for the butyl group, the aromatic protons, and a distinct singlet for the aldehyde proton around 9.9 ppm. chemicalbook.comchemicalbook.com Upon condensation with hydrazine (B178648) to form the hydrazone, this aldehyde signal disappears and is replaced by new signals corresponding to the hydrazone moiety protons (CH =N-NH ₂). The azomethine proton (CH=N) typically appears as a singlet in the range of 7.5-8.5 ppm, while the -NH₂ protons can appear as a broad singlet. The aromatic protons on the benzene (B151609) ring and the protons of the butyl group exhibit predictable shifts. researchgate.net

The ¹³C NMR spectrum of 4-butylbenzaldehyde provides signals for the butyl carbons, the aromatic carbons, and the carbonyl carbon at approximately 192 ppm. chemicalbook.com In the hydrazone, the carbonyl carbon signal is absent and a new signal for the azomethine carbon (C=N) appears in the 140-160 ppm region. The chemical shifts of the aromatic and butyl carbons are also influenced by the change in the functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Butyl -CH₃ ~0.9 ~14.0
Butyl -CH₂- ~1.3-1.4 ~22.5
Butyl -CH₂- ~1.6 ~33.5
Butyl -CH₂-Ar ~2.6 ~35.5
Aromatic C-H (ortho to butyl) ~7.2 ~129.0
Aromatic C-H (ortho to CH=N) ~7.5 ~127.0
Aromatic C (ipso-butyl) - ~148.0
Aromatic C (ipso-CH=N) - ~135.0
CH=N ~8.0 ~145.0

Note: These are predicted values based on known data for similar structures.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent methylene (B1212753) (-CH₂-) groups within the butyl chain and between the aromatic protons on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the butyl group and the aromatic ring, as well as the azomethine CH to its carbon.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of a hydrazone is distinguished by specific absorption bands. researchgate.net The formation of this compound from its corresponding aldehyde results in the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of new, characteristic bands. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
N-H stretching 3200-3400 Two bands, characteristic of a primary amine (-NH₂)
Aromatic C-H stretching 3000-3100 Sharp, medium intensity bands
Aliphatic C-H stretching 2850-2960 Strong intensity bands from the butyl group
C=N stretching 1600-1650 Medium to strong band, characteristic of the imine group researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. researchgate.net The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. researchgate.net The benzene ring in conjugation with the C=N double bond forms an extended chromophore. Compared to the parent aldehyde, the formation of the hydrazone typically results in a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands due to the extension of the conjugated system. researchgate.netdergipark.org.tr

Table 3: Expected UV-Vis Absorption Maxima for this compound in Ethanol (B145695)

Transition Expected λₘₐₓ (nm) Description
π→π* ~280-320 High-intensity absorption from the conjugated aromatic system

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₆N₂), the molecular weight is 176.26 g/mol .

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS): This technique would confirm the elemental composition by providing a highly accurate mass of the molecular ion (M⁺).

Gas Chromatography-Mass Spectrometry (GC-MS): This method separates the compound from a mixture before it is introduced into the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z = 176. The fragmentation pattern would likely involve the loss of the butyl group (C₄H₉, 57 amu) leading to a fragment at m/z = 119, and other characteristic cleavages of the hydrazone structure. The base peak could correspond to the tropylium (B1234903) ion or other stable fragments. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy [1H NMR, 13C NMR]

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of similar hydrazone structures provides valuable insights. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For hydrazones, this method reveals critical information about their configuration and intermolecular interactions.

Studies on similar hydrazone compounds have demonstrated the utility of single crystal X-ray diffraction in establishing their molecular geometry. For instance, the analysis of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate confirmed its E-configuration. researchgate.net X-ray diffraction analysis of other hydrazone derivatives has revealed that they can crystallize in various systems, such as orthorhombic with a Pca21 space group or monoclinic with a P21/c space group. researchgate.net In the case of 4-hydroxybenzaldehyde (B117250) benzoyl hydrazone, it was found to crystallize in the orthorhombic system with the space group Pbca. researchgate.net These studies also elucidate the role of hydrogen bonds, such as N-H···O and C-H···O, in stabilizing the crystal structure. researchgate.netresearchgate.net The data obtained from single crystal X-ray diffraction, including lattice parameters and bond angles, provides definitive proof of the compound's structure.

Table 1: Representative Crystallographic Data for Hydrazone Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Hydrazone Derivative 1 researchgate.netOrthorhombicPca2121.1032(12)5.9061(3)10.9717(7)90
Hydrazone Derivative 2 researchgate.netMonoclinicP21/c7.0386(14)13.275(3)15.071(3)99.27(3)
4-Hydroxybenzaldehyde Benzoyl Hydrazone researchgate.netOrthorhombicPbca15.514(3)9.318(16)2.2921(4)90
Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide mdpi.comMonoclinicP21/n----

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is employed to analyze the crystalline nature of a bulk sample. It is particularly useful for confirming the phase purity of a synthesized compound. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline material.

For newly synthesized compounds, the experimental PXRD pattern is often compared with a pattern simulated from single-crystal X-ray diffraction data to confirm that the bulk material has the same crystalline phase as the single crystal. researchgate.net PXRD can also reveal the amorphous or crystalline nature of a material. For example, the X-ray diffraction patterns of a TPU/Benzaldehyde composite appeared as an amorphous structure with no crystalline diffraction peaks, but showed a broad diffraction band characteristic of the polymer. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and composition.

For various synthesized hydrazone derivatives, elemental analysis has been a standard characterization method. The results are typically presented as "Anal. Calcd. for [Molecular Formula]: C, [value]; H, [value]; N, [value]. Found: C, [value]; H, [value], N, [value]." researchgate.net Close agreement between the calculated and found values provides strong evidence for the successful synthesis of the target compound. For example, in the synthesis of N-(4-Chlorobenzilidine)benzoic acid hydrazide, the calculated elemental composition was C, 69.36%; H, 5.39%; N, 5.39%, while the found values were C, 69.50%; H, 5.28%; N, 5.38%. researchgate.net Similarly, for a series of hydrazone compounds derived from 4-dimethylaminobenzohydrazide, the elemental analysis results were in good agreement with the calculated values. researchgate.net

Table 2: Representative Elemental Analysis Data for Hydrazone Derivatives

CompoundMolecular FormulaCalculated (%)Found (%)
N-(4-chlorobenzilidine)benzoic acid hydrazide researchgate.netC₁₅H₁₄NOClC, 69.36; H, 5.39; N, 5.39C, 69.50; H, 5.28; N, 5.38
Hydrazone from 2-chloro-5-nitrobenzaldehyde (B167295) researchgate.netC₁₅H₁₃ClN₄O₃C, 55.42; H, 4.36; N, 16.16C, 55.53; H, 4.28; N, 16.02

Thermogravimetric Analysis (TGA/DTA) for Thermal Behavior

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability of a material. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

TGA/DTA is used to determine the decomposition temperature of hydrazone compounds. For instance, the thermal stability of a 4-nitrophenyl hydrazone crystal has been investigated using this method. researchgate.net In a study of a Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide, TGA was used to assess its thermal stability. mdpi.com The resulting TGA curve provides information on the temperature at which the compound begins to decompose and the number of decomposition steps involved.

Monitoring Reaction Progress and Purity

The progress of the synthesis of "this compound" and the purity of the final product are monitored using chromatographic and analytical techniques.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by separating the components of a reaction mixture. nih.gov It is also used to assess the purity of the isolated product. In the synthesis of hydrazones, TLC is employed to follow the consumption of the starting materials (aldehyde and hydrazine) and the formation of the hydrazone product. nih.gov The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). capes.gov.brnih.gov By comparing the Rf (retention factor) values of the reaction mixture with those of the starting materials and the expected product, one can determine if the reaction is complete. quizlet.com

Chemometric Analysis (e.g., Principal Component Analysis)

While specific examples of chemometric analysis for "this compound" were not found in the provided search results, this powerful data analysis tool can be applied to complex datasets obtained from various analytical techniques. For instance, in situations where a series of related hydrazones are synthesized and characterized, Principal Component Analysis (PCA) could be used to analyze spectroscopic or chromatographic data to identify patterns and correlations between the chemical structure and the measured properties. This can aid in classifying the compounds and understanding the influence of different substituents on their characteristics.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of hydrazone derivatives. canterbury.ac.uknih.gov

DFT calculations are instrumental in determining the optimized molecular geometry of hydrazones, including bond lengths and bond angles. For analogous compounds like 4-hydroxybenzaldehyde (B117250), DFT/B3LYP level of theory with a 6-31G(d,p) basis set has been used to simulate its structure. mdpi.com Studies on other substituted benzaldehyde (B42025) phenylhydrazones have shown that the E-configuration is generally more stable than the Z-configuration. researchgate.net X-ray diffraction studies on similar hydrazones have confirmed the E-configuration, which is often stabilized by intramolecular hydrogen bonds. researchgate.net For "Benzaldehyde, 4-butyl-, hydrazone," a similar approach would yield precise data on its three-dimensional structure.

Table 1: Representative Optimized Structural Parameters of a Hydrazone Moiety (Data for a similar compound) Note: The following data is for a representative hydrazone and not specific to this compound, but illustrates the type of information obtained from DFT calculations.

Parameter Bond Length (Å) Bond Angle (°)
C=N 1.28 -
N-N 1.38 -
C-N-N - 116.8
C=N-N - 120.5

This data is illustrative and based on general findings for hydrazone compounds.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between HOMO and LUMO is a significant parameter for determining molecular stability. researchgate.netresearchgate.net

In hydrazones, the HOMO is typically localized over the phenyl ring and the hydrazone moiety, while the LUMO is distributed over the aldehyde part of the molecule. A small HOMO-LUMO gap suggests a high chemical reactivity and low kinetic stability. For a newly synthesized hydrazone, (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide, the HOMO-LUMO energy gap was calculated to be 4.5 eV, indicating its high reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Data for a similar hydrazone) Note: The following data is for a representative hydrazone and not specific to this compound.

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.7
Energy Gap (ΔE) 4.5

This data is illustrative and based on findings for a similar hydrazone compound. researchgate.net

Mulliken population analysis provides information about the charge distribution over the atoms in a molecule. researchgate.net This analysis helps in identifying the electrophilic and nucleophilic centers. In hydrazone derivatives, the nitrogen atoms of the hydrazone group typically exhibit negative charges, indicating their nucleophilic character. The carbon atom of the C=N group usually has a positive charge, making it an electrophilic site. researchgate.net

Theoretical calculations can predict the electronic absorption spectra (UV-Vis) of molecules. Time-dependent DFT (TD-DFT) is a common method used for this purpose. mdpi.com For 4-hydroxybenzaldehyde, theoretical calculations using the TD-DFT approach showed absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com The UV absorption spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to the π → π* transition. researchgate.net For gold(III) complexes with hydrazones derived from pyridoxal, TD-DFT calculations have been used to interpret the changes in the UV-Vis spectra upon protonation. mdpi.com

Global reactivity parameters, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), are derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the reactivity and stability of a molecule. researchgate.net A higher chemical hardness indicates lower reactivity. The electrophilicity index signifies the ability of a molecule to accept electrons. For (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide, these parameters were calculated to understand its reactivity profile. researchgate.net

Table 3: Representative Global Reactivity Parameters (Data for a similar hydrazone) Note: The following data is for a representative hydrazone and not specific to this compound.

Parameter Value (eV)
Chemical Potential (μ) -3.95
Hardness (η) 2.25
Global Electrophilicity Index (ω) 3.46

This data is illustrative and based on findings for a similar hydrazone compound. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. These studies are pivotal in drug discovery and design. nih.govmdpi.com

Hydrazone derivatives have been the subject of numerous docking studies to evaluate their potential as therapeutic agents, including as anticancer and anti-inflammatory agents. nih.govnih.gov For instance, docking studies of novel 2-arenoxybenzaldehyde N-acyl hydrazone derivatives have been performed to investigate their binding affinities and interactions with the active sites of target proteins in various cancer cell lines. nih.govmdpi.com Similarly, thiazolyl hydrazone derivatives of chromone-3-carbaldehyde were subjected to molecular docking studies with ovalbumin to understand their anti-inflammatory activity. nih.gov While specific docking studies on "this compound" are not widely reported, the established methodologies for other hydrazones demonstrate the potential for such investigations to reveal its biological activity. nih.govmdpi.comnih.gov

Studies on Electronic Structures of Hydrazones and Radical Cations

The electronic structure of hydrazones is fundamental to their chemical reactivity and physical properties. Ab initio and DFT calculations have been extensively used to study the geometry and electronic distribution in both neutral hydrazones and their corresponding radical cations. acs.orgibm.comacs.org

In neutral benzaldehyde hydrazone derivatives, the hydrazone group (-CH=N-NH2) is typically planar or nearly planar. This planarity is often attributed to the p-π conjugation between the lone pair of electrons on the amine nitrogen and the phenyl ring. ibm.com For this compound, the electron-donating nature of the 4-butyl group is expected to enhance this conjugation.

Upon one-electron oxidation, hydrazones form radical cations. Theoretical models indicate that for many benzaldehyde hydrazones, the resulting unpaired electron primarily resides on the amine nitrogen atom. ibm.comacs.org The geometry of the molecule can also change significantly; for instance, some nonplanar neutral hydrazones become planar upon forming a radical cation. ibm.com

Table 1: Theoretical Electronic Properties of Substituted Benzaldehyde Hydrazones

Compound/Substituent HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Ionization Potential (IP) (eV)
Benzaldehyde hydrazone (Unsubstituted) -5.8 -1.2 4.6 7.5
This compound -5.6 -1.1 4.5 7.2
Benzaldehyde, 4-nitro-, hydrazone -6.2 -2.5 3.7 8.1

Note: Values are illustrative, based on general trends reported in computational studies of substituted hydrazones. Actual values require specific calculations for each molecule.

Hydrogen Bonding Analysis (Inter- and Intramolecular Interactions)

Hydrogen bonding plays a crucial role in the structure, stability, and molecular recognition properties of hydrazones. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are observed. mdpi.comacs.org

Intramolecular Hydrogen Bonding: In certain hydrazone structures, intramolecular hydrogen bonds can form, significantly influencing the molecule's conformation and stability. For example, a hydrogen bond can occur between the N-H group of the hydrazone moiety and a suitable acceptor atom on a substituent. mdpi.combohrium.com In this compound, the primary structure does not inherently favor strong intramolecular hydrogen bonds unless interacting with a solvent or another molecule.

Conformational Analysis (e.g., E-Z Isomers Stability)

Hydrazones can exist as geometric isomers due to the restricted rotation around the C=N double bond, leading to E (entgegen) and Z (zusammen) configurations. Furthermore, rotation around the N-N single bond and any amide bonds (in acylhydrazones) can lead to additional conformers. nih.govutar.edu.my

For most benzaldehyde hydrazones, computational studies consistently show that the E-isomer is thermodynamically more stable than the Z-isomer. researchgate.net The greater stability of the E form is generally attributed to reduced steric hindrance compared to the Z configuration, where the substituent on the nitrogen and the phenyl ring are on the same side of the C=N bond. researchgate.net

DFT calculations are a powerful tool for determining the relative energies and stabilities of these different isomers. mdpi.commdpi.com The energy difference between the E and Z isomers can be influenced by factors such as substitution on the phenyl ring and the nature of the solvent. mdpi.com While the E isomer is typically the most stable and predominantly observed form, the less stable Z isomer can sometimes be detected, particularly in solution or under photochemical stimulation. mdpi.com For this compound, the E isomer is predicted to be the most stable configuration.

Table 2: Calculated Relative Energies of E/Z Isomers for Benzaldehyde Hydrazone Derivatives

Compound Isomer Relative Energy (kcal/mol) Stability
Benzaldehyde hydrazone E 0.00 Most Stable
Z +5.5 Less Stable
This compound E 0.00 Most Stable
Z +5.8 Less Stable

Note: Values are illustrative and represent typical energy differences found in computational studies. The butyl group's steric influence might slightly increase the energy difference.

Reactivity and Mechanistic Investigations of Benzaldehyde, 4 Butyl , Hydrazone Systems

Electrochemical Oxidative Transformations

The electrochemical oxidation of hydrazones has emerged as a powerful and environmentally benign method for the construction of various nitrogen-containing heterocycles and other valuable organic molecules. beilstein-journals.orgthieme-connect.de These transformations typically proceed through a single-electron transfer (SET) mechanism, generating radical intermediates that can undergo a variety of subsequent reactions. beilstein-journals.org

The anodic oxidation of aldehyde-derived hydrazones provides a facile route to a diverse array of azacyclic compounds. beilstein-journals.org While specific studies on the electrochemical oxidative cyclization of Benzaldehyde (B42025), 4-butyl-, hydrazone are not extensively documented, the reactivity of analogous aromatic aldehyde hydrazones suggests that it would be a suitable substrate for such transformations. The presence of the electron-donating 4-butyl group on the phenyl ring is expected to facilitate the initial oxidation step.

Examples of azacycles synthesized from the electrochemical oxidation of various aldehyde hydrazones include:

1,2,4-Triazolo[4,3-a]pyridines: These fused heterocycles can be synthesized from the intramolecular C(sp²)–H functionalization of aldehyde-derived N-(2-pyridinyl)hydrazones. The reaction is typically performed under constant current in a mixture of acetonitrile (B52724) and water. beilstein-journals.org

Pyrazolo[4,3-c]quinolines: These compounds have been prepared through the electrochemical reaction of 7-chloro-4-hydrazinoquinolines with aromatic aldehydes. beilstein-journals.org

1,3,4-Oxadiazoles: The electrooxidative cyclization of in situ-generated α-keto acid-derived NH-acylhydrazones has been shown to produce 1,3,4-oxadiazole (B1194373) derivatives in good yields. beilstein-journals.org

5-Amine-1,2,4-triazoles: An electrochemical cycloaddition of hydrazones with cyanamide, using potassium iodide as both a catalyst and electrolyte, has been developed for the synthesis of these triazole derivatives. rsc.org

The general applicability of these methods to a range of aromatic aldehydes suggests that Benzaldehyde, 4-butyl-, hydrazone would likely yield the corresponding 4-butylphenyl-substituted azacycles under similar conditions.

The oxidation of hydrazones is a well-established method for the generation of diazo compounds, which are highly valuable intermediates in organic synthesis, known for their utility in cycloadditions and carbene-transfer reactions. Electrochemical methods offer a green alternative to traditional chemical oxidants for this transformation. The process involves the anodic oxidation of the hydrazone, followed by deprotonation to yield the corresponding diazoalkane.

For this compound, this transformation would lead to the formation of 4-butylphenyldiazomethane. This reactive intermediate can then be used in situ for subsequent reactions.

While specific examples of electrochemical (3+2)-cycloaddition reactions involving this compound are not prominent in the literature, the general reactivity of hydrazones in such transformations is known. For instance, an electrochemical [3+2] cycloaddition of hydrazones with azides has been developed for the synthesis of tetrazoles. thieme-connect.de It is plausible that under electrochemical oxidative conditions, this compound could act as a precursor to a 1,3-dipole, which could then undergo cycloaddition with a suitable dipolarophile.

The electrochemical oxidation of hydrazones is generally believed to initiate with a single-electron transfer (SET) from the electron-rich hydrazone moiety to the anode, forming a radical cation. This is followed by deprotonation to generate a neutral radical intermediate. beilstein-journals.org The subsequent reaction pathway depends on the specific substrate and reaction conditions, but often involves further oxidation and/or cyclization steps. beilstein-journals.org

Cyclic voltammetry studies of hydrazones provide insight into their oxidation potentials. For example, a 4-methylbenzaldehyde-derived hydrazone, a close analog of the 4-butyl derivative, exhibits an oxidation potential (Ep/2) of 0.89 V vs Ag/AgCl in acetonitrile. beilstein-journals.org The electron-donating nature of the para-alkyl group (methyl or butyl) generally lowers the oxidation potential compared to unsubstituted benzaldehyde hydrazone, making the oxidation process more favorable.

The proposed mechanism for many oxidative cyclizations involves the following key steps:

Initial SET oxidation of the hydrazone.

Deprotonation to form a nitrogen-centered radical.

Intramolecular radical cyclization onto an aromatic ring or other suitable acceptor.

A second SET oxidation and final deprotonation to yield the aromatic heterocyclic product. beilstein-journals.org

Control experiments and coulometric analysis in various studies support these multi-electron oxidative processes. beilstein-journals.org

Photoredox Catalysis in Hydrazone Alkylation

Visible-light photoredox catalysis has emerged as a powerful tool for mild and selective C-H functionalization reactions. In the context of hydrazone chemistry, this approach has been successfully applied to the alkylation of hydrazone derivatives. researchgate.netresearchgate.net

The selection of an appropriate photocatalyst is crucial for the success of a photoredox-catalyzed reaction. The choice of catalyst depends on its redox properties and its ability to absorb light in the desired region of the spectrum. Both transition-metal complexes (e.g., iridium and ruthenium polypyridyl complexes) and organic dyes (e.g., Eosin Y, Rose Bengal) are commonly employed as photocatalysts. researchgate.net

In the context of hydrazone alkylation, studies have often focused on identifying a suitable catalyst that can efficiently mediate the desired transformation. For the deoxygenative alkylation of C(sp³)–H bonds using N-sulfonyl hydrazones, diarylketones have been identified as effective photo-organocatalysts. researchgate.net The following table provides examples of photocatalysts used in various transformations of hydrazone derivatives.

Reaction TypePhotocatalystSubstrate ClassReference
Deoxygenative AlkylationDiarylketoneN-Sulfonyl Hydrazones researchgate.net
C(sp²)–H TrifluoromethylationRose BengalAromatic Aldehyde Hydrazones researchgate.net
Alkylation with α-monohalogenated 1,3-dicarbonylsNot specifiedN-Benzyl-derived Hydrazones researchgate.net

While a specific screening for the alkylation of this compound is not available, the data from related systems suggest that both organic dyes and metal-free organocatalysts could be effective. The choice would depend on the specific alkylating agent and reaction conditions.

Lewis Acid and Solvent Effects

The reactivity of hydrazones, including this compound, is significantly influenced by the reaction environment, particularly the presence of Lewis acids and the choice of solvent. Lewis acids can coordinate to the nitrogen atoms of the hydrazone, enhancing the electrophilicity of the imine carbon and facilitating a variety of transformations. rsc.orgsapub.org

Lewis acids such as boron trifluoride (BF₃), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃) are commonly employed to catalyze reactions involving hydrazones. wikipedia.org For instance, in the Fischer indole (B1671886) synthesis, both Brønsted and Lewis acids can be used to promote the key nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org The Lewis acid coordinates to the imine nitrogen, which facilitates the tautomerization to the enamine intermediate and subsequent cyclization.

The choice of solvent also plays a critical role. Protic solvents can participate in hydrogen bonding and proton transfer steps, which is crucial in reactions like the Wolff-Kishner reduction where a protic solvent protonates the final carbanion. wikipedia.org In contrast, aprotic solvents are used in reactions like the Bamford-Stevens and Shapiro reactions to control the reaction pathway. wikipedia.orgwikipedia.org In the Bamford-Stevens reaction, the use of aprotic solvents favors the formation of a carbene intermediate, leading predominantly to Z-alkenes, whereas protic solvents lead to a carbenium ion intermediate, resulting in a mixture of E- and Z-alkenes. wikipedia.orgchemistnotes.com

A study on the Lewis acid-catalyzed allylation of hydrazones demonstrated that various Lewis acids could promote the reaction of benzaldehyde hydrazones with allyl bromide and tin powder to form homoallylic amines. sapub.org The efficiency of the reaction is dependent on the specific Lewis acid and solvent used, highlighting their importance in directing the reaction outcome. While specific data for the 4-butyl derivative is not detailed, the general principles apply.

Table 1: Effect of Lewis Acid on the Allylation of Benzaldehyde Hydrazone Derivative

Entry Lewis Acid Solvent Yield (%)
1 InCl₃ CH₂Cl₂ 65
2 Sc(OTf)₃ CH₂Cl₂ 58
3 FeCl₃ CH₂Cl₂ 73
4 ZnCl₂ CH₂Cl₂ 45
5 AlCl₃ CH₂Cl₂ 81
6 BF₃·Et₂O CH₂Cl₂ 92
7 BF₃·Et₂O THF 75
8 BF₃·Et₂O Toluene 68

Data adapted from a study on the synthesis of homoallylic hydrazones using a similar benzaldehyde hydrazone system. sapub.org

Mechanistic Probes (e.g., Stern-Volmer Quenching, Light-Dark Experiments)

To elucidate the mechanisms of reactions involving hydrazones, various physical organic techniques can be employed. These probes are essential for determining whether a reaction proceeds through a thermal, photochemical, radical, or ionic pathway.

Stern-Volmer Quenching: This technique is used to investigate the kinetics of a photophysical intermolecular deactivation process. wikipedia.org If a reaction involving a hydrazone is believed to proceed via a photoexcited state, Stern-Volmer analysis can provide evidence for this pathway. The process involves adding a "quencher," a chemical species that can deactivate the excited state of the hydrazone. wikipedia.orgnih.gov By measuring the fluorescence or phosphorescence intensity of the hydrazone at different quencher concentrations, a Stern-Volmer plot can be generated. uzh.ch The relationship is described by the equation:

I₀/I = 1 + Ksv[Q]

where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. A linear plot of I₀/I versus [Q] indicates that the quenching process is occurring and provides information about the lifetime of the excited state and the quenching rate constant. chemrxiv.orgnih.gov This method could be applied to study potential photochemical reactions of this compound, such as E/Z photoisomerization, which has been observed in other hydrazone systems. rsc.org

Light-Dark Experiments: A fundamental method to probe for photochemical mechanisms is the use of light-dark experiments. sciencebuddies.org If a reaction is suspected to be light-induced, it is run under two sets of conditions: one in the presence of a suitable light source and another in complete darkness, while all other parameters (temperature, concentration, etc.) are kept identical. A significant increase in the reaction rate or yield in the presence of light compared to the dark reaction provides strong evidence for a photochemical pathway. sciencebuddies.orgresearchgate.net For instance, if the cyclization of a derivative of this compound were to be investigated for photochemical dependence, observing product formation only upon irradiation would confirm the nature of the reaction.

Hydrazones as Versatile Reagents in Organic Synthesis

Hydrazones are highly versatile and important intermediates in modern organic synthesis. nih.govnumberanalytics.com Their utility stems from the reactive C=N double bond and the presence of nucleophilic and acidic nitrogen atoms, which can be readily transformed into a wide array of functional groups and heterocyclic systems. nih.govnih.gov The hydrazone derived from 4-butylbenzaldehyde (B75662) serves as a representative scaffold for these diverse applications.

Construction of Azacycles via Cyclization and Cycloaddition Reactions (e.g., Fischer Indole Synthesis)

Hydrazones are key precursors for the synthesis of nitrogen-containing heterocycles (azacycles). nih.govacs.org One of the most classic and widely used methods is the Fischer indole synthesis, which converts phenylhydrazones into indoles under acidic conditions. wikipedia.orgtcichemicals.com

In this reaction, the phenylhydrazone of 4-butylbenzaldehyde would first be prepared by condensing 4-butylbenzaldehyde with phenylhydrazine. This hydrazone, when treated with an acid catalyst (Brønsted or Lewis), undergoes a cascade of reactions. wikipedia.orgorganic-chemistry.org The mechanism involves tautomerization to an enamine, followed by a nih.govnih.gov-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product, in this case, 2-phenyl-5-butyl-1H-indole. wikipedia.org

Reaction Scheme: Fischer Indole Synthesis of 2-phenyl-5-butyl-1H-indole

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Intermediates in Reduction Reactions (e.g., Wolff-Kishner Reduction)

Hydrazones are crucial intermediates in the complete reduction of aldehydes and ketones to their corresponding alkanes, a transformation famously achieved through the Wolff-Kishner reduction. wikipedia.orgquora.com This reaction is particularly useful for substrates that are sensitive to acidic conditions, offering a powerful alternative to the Clemmensen reduction. wikipedia.orgorganic-chemistry.org

The reaction proceeds by first forming the hydrazone in situ from the carbonyl compound (e.g., 4-butylbenzaldehyde) and hydrazine (B178648). libretexts.org Subsequent treatment with a strong base (like KOH or NaOH) at high temperatures in a high-boiling solvent such as ethylene (B1197577) glycol leads to the deprotonation of the terminal nitrogen. masterorganicchemistry.com A series of proton transfer and rearrangement steps, driven by the irreversible formation of highly stable nitrogen gas, generates a carbanion that is then protonated by the solvent to yield the final alkane. wikipedia.orgmasterorganicchemistry.com Applying this to 4-butylbenzaldehyde would result in the formation of 1-butyl-4-methylbenzene.

Mechanism of the Wolff-Kishner Reduction

Formation of the hydrazone from 4-butylbenzaldehyde and hydrazine. libretexts.org

Deprotonation of the hydrazone by a strong base. masterorganicchemistry.com

Rearrangement with elimination of nitrogen gas (N₂) to form a carbanion. wikipedia.org

Protonation of the carbanion by the solvent to give the alkane product. quora.com

Precursors for Olefins (e.g., Bamford-Stevens Reaction, Shapiro Reaction)

Hydrazones, specifically N-tosylhydrazones, are valuable precursors for the synthesis of alkenes. nih.govwikipedia.org The Bamford-Stevens and Shapiro reactions are two prominent methods that utilize tosylhydrazones to generate olefins. wikipedia.orgarkat-usa.org These reactions proceed via the decomposition of the tosylhydrazone under basic conditions.

To utilize this compound in these reactions, it must first be converted to its corresponding N-tosylhydrazone by reaction with p-toluenesulfonylhydrazide.

Bamford-Stevens Reaction: This reaction involves treating the tosylhydrazone with a strong base like sodium methoxide. wikipedia.orgchemistnotes.com The mechanism depends on the solvent. In protic solvents, a diazo intermediate decomposes to a carbenium ion, which then eliminates a proton to form the alkene. wikipedia.org In aprotic solvents, the diazo compound forms a carbene, which rearranges to the alkene. chemistnotes.com For the tosylhydrazone of 4-butylbenzaldehyde, this reaction would yield 4-butylstyrene.

Shapiro Reaction: The Shapiro reaction is a modification of the Bamford-Stevens reaction that uses two equivalents of a strong organolithium base (e.g., n-butyllithium). wikipedia.orgyoutube.com This reaction converts the tosylhydrazone into a vinyllithium (B1195746) species, which can then be quenched with an electrophile or simply protonated to give the alkene. wikipedia.org A key advantage of the Shapiro reaction is that it typically forms the less substituted (kinetic) alkene, whereas the Bamford-Stevens often yields the more substituted (thermodynamic) product. arkat-usa.org However, for an aldehyde-derived tosylhydrazone like that from 4-butylbenzaldehyde, the Shapiro reaction is often not used for simple alkene formation as organolithium bases can add to the C=N bond. wikipedia.org

Table 2: Comparison of Olefin Synthesis Reactions

Reaction Substrate Reagents Key Intermediate Product Type
Bamford-Stevens Tosylhydrazone NaOMe, heat Carbene/Carbenium ion Mixture of alkenes
Shapiro Tosylhydrazone 2 equiv. R-Li Vinyllithium Less substituted alkene

This table provides a general comparison of the two reactions. wikipedia.orgwikipedia.orgarkat-usa.org

Coordination Chemistry and Metal Complexation of Hydrazone Ligands

Hydrazones as Chelating Ligands

Hydrazones, characterized by the >C=N-NH- functional group, are a significant class of chelating agents in coordination chemistry. researchgate.netmdpi.com Their ability to form stable complexes with a wide array of transition metal ions is a cornerstone of their application in various chemical and biological fields. researchgate.netmdpi.com The chelating capability of hydrazones stems from the presence of multiple donor atoms, which can coordinate to a central metal ion, forming a ring structure. This chelate effect results in enhanced thermodynamic stability of the resulting metal complex compared to complexes with monodentate ligands. mtct.ac.in

The fundamental structure of a hydrazone ligand, such as Benzaldehyde (B42025), 4-butyl-, hydrazone, offers at least two potential coordination sites: the azomethine nitrogen and the terminal nitrogen of the hydrazone moiety. However, the coordination behavior is significantly influenced by the substituents on both the aldehyde/ketone and the hydrazine (B178648) precursors. In the case of acylhydrazones, which are formed from the condensation of an aldehyde or ketone with a hydrazide, the amide oxygen also becomes a key donor atom. mtct.ac.in

These ligands can exhibit keto-enol tautomerism, which plays a crucial role in their coordination chemistry. In the solid state, they predominantly exist in the keto form, but in solution and during complexation, they can tautomerize to the enol form. mtct.ac.injocpr.com The deprotonation of the enolic hydroxyl group and the hydrazinic N-H group allows the hydrazone to act as an anionic ligand, forming very stable and often neutral metal complexes. mtct.ac.in

The versatility of hydrazones as ligands is evident in their diverse coordination modes. The specific donor atoms involved and the resulting denticity (the number of donor atoms that bind to the central metal) depend on the structure of the hydrazone and the reaction conditions. jocpr.com

For a simple hydrazone like Benzaldehyde, 4-butyl-, hydrazone, the primary donor atoms would be the two nitrogen atoms of the hydrazone linkage (-N-N=). This allows it to act as a bidentate ligand. However, many hydrazone ligands used in coordination chemistry are derived from precursors that introduce additional donor atoms, leading to higher denticities. mtct.ac.in For instance, hydrazones derived from salicylaldehyde (B1680747) or other hydroxy-aldehydes can coordinate through the phenolic oxygen in addition to the azomethine nitrogen, acting as bidentate (NO) or tridentate (ONO) ligands if another donor site is present. acs.orgacs.org

A common coordination mode for acylhydrazones is as a monobasic tridentate ONO donor ligand . chemistryjournal.net In this mode, the hydrazone coordinates to the metal ion through the enolic oxygen (from the deprotonated amide group), the azomethine nitrogen, and another donor atom, often a phenolic oxygen or a heterocyclic nitrogen atom, introduced through the aldehyde or hydrazide part. chemistryjournal.netnih.gov This tridentate chelation leads to the formation of two five- or six-membered chelate rings, which imparts significant stability to the complex. mtct.ac.in

The table below summarizes potential donor atoms in hydrazone ligands.

Donor AtomSourceCommon Coordination Modes
Azomethine NitrogenHydrazone backboneBidentate (NN), Tridentate (ONO, NNO, etc.)
Enolic OxygenDeprotonated amide groupBidentate (NO), Tridentate (ONO)
Phenolic OxygenHydroxy-substituted aldehyde/ketoneBidentate (NO), Tridentate (ONO)
Heterocyclic NitrogenPyridine, quinoline, etc. substituentsTridentate (NNO), Tetradentate
Thiol SulfurThiohydrazone derivativesBidentate (NS), Tridentate (SNO)

Hydrazones readily form stable complexes with a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(III), and Cd(II). mdpi.commdpi.comsbmu.ac.ir The stability of these complexes can be attributed to several factors, primarily the chelate effect. The formation of one or more chelate rings upon coordination significantly increases the stability of the complex. mtct.ac.in

The nature of the metal ion and the ligand structure dictates the stoichiometry and geometry of the resulting complex. The reaction is typically carried out by mixing a solution of the hydrazone ligand with a solution of the desired metal salt, often in a 1:1 or 2:1 ligand-to-metal molar ratio. sbmu.ac.ir The formation of the complex is often indicated by a change in color and the precipitation of a solid product. chemistryjournal.net The stability of these complexes makes them suitable for various applications, from catalysis to medicinal chemistry. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydrazone ligands like this compound generally follows a straightforward procedure. The hydrazone ligand is first synthesized through the condensation reaction of the corresponding aldehyde (4-butylbenzaldehyde) and hydrazine. ontosight.ai The resulting ligand is then reacted with a suitable metal salt (e.g., chlorides, acetates, nitrates, or sulfates) in an appropriate solvent, usually ethanol (B145695) or methanol (B129727). nih.govsbmu.ac.ir The reaction mixture is often heated under reflux to ensure complete complex formation. nih.gov The resulting metal complex, which is typically a colored solid, can then be isolated by filtration, washed, and dried. chemistryjournal.netsbmu.ac.ir

Characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties. These techniques include:

Elemental Analysis (CHN): To determine the empirical formula and confirm the metal-to-ligand stoichiometry. ekb.eg

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups, such as C=N (azomethine), N-H, and C=O (amide), upon complexation provide direct evidence of their involvement in bonding to the metal ion. The disappearance of the N-H and C=O bands and the appearance of new bands corresponding to C=N-N=C (enol form) and M-O/M-N vibrations are key indicators of coordination. chemistryjournal.netnih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to provide information about the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and to confirm its purity. In the case of diamagnetic complexes, NMR can also provide insights into the structure of the complex in solution. nih.gov

Mass Spectrometry: To determine the molecular weight of the complex and to support the proposed structure. ekb.eg

Molar Conductance Measurements: To determine whether the complex is an electrolyte or a non-electrolyte in solution, which helps in understanding the nature of the anions (whether they are coordinated to the metal or present as counter-ions). researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the oxidation state and geometry of the central metal ion. sbmu.ac.ir

Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and to identify the presence of coordinated or lattice solvent molecules. chemistryjournal.net

Hydrazone ligands are capable of forming a wide variety of metal complexes with diverse structures. The structural outcome is influenced by several factors:

The denticity and coordination mode of the hydrazone ligand.

The nature of the metal ion (e.g., its preferred coordination number and geometry).

The metal-to-ligand molar ratio used in the synthesis.

The nature of the counter-anion from the metal salt.

The solvent used for the synthesis.

This can lead to the formation of simple mononuclear complexes , where a single metal ion is coordinated to one or more ligand molecules. mdpi.com For instance, a tridentate hydrazone ligand might form a 1:1 complex with a metal ion, with other coordination sites on the metal being occupied by solvent molecules or anions. Alternatively, two tridentate ligands can coordinate to a single metal ion to form a 1:2 complex. nih.gov

In some cases, polynuclear complexes , such as binuclear or trinuclear complexes, can be formed. nih.gov This often occurs when a donor atom in the ligand, such as a phenolic oxygen, acts as a bridge between two metal centers. mtct.ac.in The ability to form such diverse structures is a testament to the flexibility of hydrazone ligands.

The geometry of the metal center in hydrazone complexes is determined by the coordination number and the electronic configuration of the metal ion. Common geometries observed for transition metal hydrazone complexes include:

Octahedral: This is a very common geometry for six-coordinate metal ions, such as Co(II), Ni(II), and Fe(III). nih.gov In a typical 1:2 (metal:ligand) complex with a tridentate hydrazone ligand, the two ligands are arranged octahedrally around the central metal ion. nih.gov

Square Planar: This geometry is often observed for four-coordinate d⁸ metal ions like Ni(II), Pd(II), and Pt(II), and sometimes for Cu(II). sbmu.ac.ir

Tetrahedral: This geometry is common for four-coordinate metal ions, particularly Zn(II), Cd(II), and some Co(II) complexes. sbmu.ac.irresearchgate.net

Square Pyramidal or Trigonal Bipyramidal: These five-coordinate geometries can also be found, depending on the specific ligand and metal ion. grafiati.com

The table below summarizes common geometries for some transition metal hydrazone complexes.

Metal IonCommon Coordination NumberProposed Geometry
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Distorted Octahedral
Ni(II)4, 6Square Planar, Octahedral
Co(II)4, 6Tetrahedral, Octahedral
Zn(II)4Tetrahedral
Fe(III)6Octahedral
Mn(II)6Octahedral

Applications of Hydrazone-Metal Complexes in Catalysis

Hydrazone-metal complexes have emerged as a versatile class of catalysts for a variety of organic transformations. researchgate.net Their catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrate, thereby activating it for the reaction. The ligand plays a crucial role in stabilizing the catalytically active metal species and in influencing the selectivity of the reaction.

While specific catalytic applications of complexes derived from "this compound" are not reported, the broader class of hydrazone-metal complexes has been successfully employed in several catalytic processes, including:

Oxidation Reactions: Hydrazone complexes of metals like copper and vanadium have been used as catalysts for the oxidation of alcohols, phenols, and sulfides.

Reduction Reactions: Some hydrazone complexes have shown catalytic activity in the reduction of ketones and aldehydes.

Carbon-Carbon Bond Forming Reactions: Palladium-hydrazone complexes, for example, have been utilized in Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules.

Polymerization Reactions: Certain transition metal hydrazone complexes have been investigated as catalysts for the polymerization of olefins.

Asymmetric Catalysis: Chiral hydrazone ligands have been designed to create metal complexes that can catalyze enantioselective reactions, leading to the preferential formation of one enantiomer of a chiral product. rsc.org

The catalytic performance of these complexes can be fine-tuned by systematically modifying the electronic and steric properties of the hydrazone ligand, for instance, by introducing electron-donating or electron-withdrawing groups on the aromatic rings. This allows for the rational design of catalysts with improved activity and selectivity for specific applications.

Coordination Dynamics in Dynamic Combinatorial Libraries

Dynamic combinatorial chemistry (DCC) is a powerful strategy that utilizes reversible reactions to generate a library of interconverting molecules, known as a dynamic combinatorial library (DCL). nih.govnih.gov The composition of the DCL is governed by the thermodynamic stability of its members. The introduction of a template, such as a metal ion or a biological macromolecule, can shift the equilibrium towards the library member that binds most strongly to the template, leading to its amplification. nih.goved.ac.uk

Hydrazone formation is a reversible reaction, making it an ideal tool for the construction of DCLs. The reversible nature of the C=N bond in hydrazones allows for the exchange of aldehyde or hydrazide components within the library, leading to a dynamic system that can adapt to the presence of a template. rsc.orgrsc.org The equilibrium can be influenced by various factors, including the electronic and steric properties of the aldehyde and hydrazide building blocks, the solvent, and the pH. redalyc.org

In the context of "this compound," its incorporation into a DCL would introduce a hydrophobic 4-butyl group. The behavior of this specific hydrazone within a DCL has not been extensively reported; however, studies on similar systems involving other substituted benzaldehydes provide valuable insights into the expected coordination dynamics. For instance, research on DCLs containing various benzaldehyde derivatives has shown that the electronic nature of the substituent on the benzene (B151609) ring can significantly influence the equilibrium position and the rate of hydrazone exchange. redalyc.org

Metal ions can act as effective templates to control the composition of a DCL by selectively binding to and stabilizing one or more library members. redalyc.org This templating effect relies on the specific coordination preferences of the metal ion for the donor atoms of the hydrazone ligands. The amplification of a particular product is driven by the formation of a thermodynamically stable metal-ligand complex.

The selection and amplification of a specific hydrazone are influenced by several factors, including:

The nature of the metal ion: Different metal ions have distinct coordination geometries and affinities for different donor atoms.

The structure of the hydrazone ligand: The steric and electronic properties of the substituents on the aldehyde and hydrazide components play a crucial role in determining the stability of the resulting metal complex.

The reaction conditions: The solvent, pH, and temperature can all affect the equilibrium of the DCL and the stability of the metal complexes.

A hypothetical experiment to demonstrate this principle with "this compound" could involve creating a DCL from a mixture of a hydrazide (e.g., isonicotinohydrazide) and a selection of aldehydes, including 4-butylbenzaldehyde (B75662). The initial distribution of the different hydrazone products at equilibrium could be determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Upon the addition of a specific metal salt (e.g., Zn(II), Cu(II)), the equilibrium would be expected to shift. If "this compound" forms a particularly stable complex with the added metal ion, its concentration in the library would increase, demonstrating metal-templated amplification.

The following table illustrates the potential effect of adding a metal ion template to a hypothetical DCL containing "this compound" and other competing hydrazones. The data is based on general principles observed in related systems.

Table 1: Hypothetical Amplification of "this compound" in a DCL by a Metal Ion Template

Library ComponentInitial Equilibrium Composition (%)Composition after Addition of Metal Ion Template (%)Amplification Factor
This compound25602.4
Benzaldehyde hydrazone25150.6
4-Methoxybenzaldehyde hydrazone25150.6
4-Nitrobenzaldehyde (B150856) hydrazone25100.4

This data is illustrative and based on the principles of metal-templated amplification in DCLs.

The amplification factor is calculated as the ratio of the final composition to the initial composition. A value greater than 1 indicates amplification of the product. In this hypothetical scenario, the presence of the metal ion significantly favors the formation of the "this compound" complex.

The research in this area highlights the potential of using metal ions to control the outcome of complex reaction mixtures, a concept with significant implications for the synthesis of novel materials and functional molecules. redalyc.org

Advanced Analytical Applications of Hydrazone Derivatives

Separation Techniques (e.g., HPLC methods for precursors)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical separation, and hydrazone chemistry plays a crucial role, particularly in the analysis of carbonyl compounds like aldehydes and ketones. Since many aldehydes, including the precursor 4-butylbenzaldehyde (B75662), lack a strong chromophore for UV detection, derivatization is a common strategy to enhance detectability.

The most prevalent method involves reacting carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH). This reaction produces stable hydrazone derivatives that are brightly colored and strongly absorb UV light, allowing for sensitive detection. For instance, in environmental analysis, air samples are passed through a cartridge containing acidified DNPH, which traps aldehydes and ketones by converting them into their corresponding hydrazone derivatives. These derivatives are then eluted with a solvent like acetonitrile (B52724) and analyzed by reverse-phase HPLC. waters.com This technique is widely adopted for monitoring aldehyde and ketone pollutants in ambient air. waters.com

While derivatization is common, methods for the direct analysis of precursor aldehydes also exist. For example, HPLC methods have been developed for the assay of benzaldehyde (B42025) and its related compounds in various matrices, often using C18 columns with a mobile phase consisting of an acetonitrile/water/acid mixture. researchgate.net Such methods are vital for quality control in pharmaceutical and industrial settings where aldehydes are used as starting materials or may be present as impurities. researchgate.net

Table 1: HPLC Parameters for Analysis of Aldehyde Precursors and their Hydrazone Derivatives

Analyte Type Method Column Mobile Phase Example Detection
Aldehyde Precursors Direct Analysis Reverse-Phase C18 Water/Acetonitrile/Acetic Acid UV (e.g., 254 nm)

Detection and Identification of Chemical Species

The unique electronic and structural properties of the hydrazone functional group make it an excellent platform for designing chemosensors for a wide array of chemical species. dergipark.org.tr The imine linkage (-C=N-) and adjacent nitrogen atoms serve as effective binding and signaling sites.

Hydrazone derivatives are widely employed as chromogenic and fluorogenic sensors for the detection of metal ions. dergipark.org.tr The nitrogen and, in many cases, an adjacent oxygen or sulfur atom act as chelating sites, forming stable complexes with metal ions. researchgate.net This binding event often leads to a distinct change in the molecule's electronic properties, resulting in a visible color change (colorimetric sensing) or an alteration in fluorescence (fluorometric sensing). mdpi.comnih.govrsc.org

These sensors can be highly selective and sensitive, capable of detecting metal ions at microgram or even nanogram levels. dergipark.org.tr For example, specific hydrazone-based chemosensors have been developed for the selective detection of toxic heavy metal ions such as cadmium (Cd²⁺), copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺) in aqueous media. mdpi.comrsc.orgnih.govnih.gov The interaction mechanism often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or aggregation-induced emission (AIE), which are modulated by the binding of the metal ion. rsc.orgresearchgate.net Beyond cations, certain hydrazone derivatives have also been designed to detect anions like fluoride (F⁻) and cyanide (CN⁻). dergipark.org.tr

Table 2: Examples of Hydrazone-Based Sensors for Metal Ion Detection

Hydrazone Sensor Type Target Ion Sensing Mode Observable Change
Dicyanomethylene dihydrofuran hydrazone Cd(II) Colorimetric Yellow to Red mdpi.com
Thiophene-based hydrazide-hydrazone Fe(III) Fluorescence Turn-on Enhanced fluorescence emission rsc.orgrsc.org
Thiophene-based hydrazide-hydrazone Cu(II) Colorimetric Colorless to Yellow rsc.orgrsc.org

The application of hydrazone-based sensors extends to the detection of neutral organic molecules. The design principle remains similar: a specific interaction between the hydrazone sensor and the target analyte triggers a measurable optical response. A notable example is the development of a quinoline-based hydrazone derivative for the detection of tributyltin (TBT), a toxic organic biocide used in antifouling paints. mdpi.com In the presence of TBT, the sensor exhibits both a color change from colorless to red and the appearance of fluorescence, enabling a dual-mode detection. mdpi.com General reviews also highlight the potential of hydrazone derivatives for sensing other organic molecules, such as glucose and various carbonyl compounds, as well as for the determination of water content in samples. dergipark.org.tr

Spectrophotometric Determination of Metal Ions

UV-Visible spectrophotometry is a widely accessible analytical technique, and hydrazones serve as excellent chromogenic reagents for the quantitative determination of metal ions. dergipark.org.trresearchgate.netiiardjournals.org The formation of a metal-hydrazone complex typically causes a significant shift in the maximum absorption wavelength (λmax) towards a longer wavelength (a bathochromic or red shift) compared to the free ligand. mdpi.com The intensity of the absorbance of the colored complex is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.

This method is valued for its simplicity, speed, and cost-effectiveness. researchgate.net Researchers have developed a vast library of hydrazone reagents for the spectrophotometric determination of a multitude of metal ions, including transition metals and heavy metals. researchgate.netresearchgate.net The selectivity of the determination can be fine-tuned by controlling factors such as pH, the solvent system, and the specific molecular structure of the hydrazone ligand. researchgate.netmdpi.com

Table 3: Research Findings on Spectrophotometric Determination of Metal Ions Using Hydrazone Derivatives

Hydrazone Reagent Metal Ion Optimal pH λmax of Complex (nm) Reference
Dicyanomethylene dihydrofuran hydrazone Cd(II) 5.5 - 6.3 507 - 512 mdpi.com
Glutaraldehydephenyl hydrazone Cr, Pb, As 6.5 - 7.5 360 - 395 iiardjournals.org
3-HNHBH Cu(II) Not specified ~450 nih.gov

Applications in Biological Imaging via Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity and is minimally invasive, making it an ideal technique for biological imaging. Hydrazone-based fluorescent sensors have emerged as powerful tools for visualizing and monitoring biologically important species within living cells and organisms. nih.govrsc.org

These fluorescent probes are designed to be weakly fluorescent or non-fluorescent in their free state. Upon binding to a specific target analyte (such as a metal ion or a small organic molecule) within the cellular environment, their fluorescence is "turned on" or significantly enhanced. nih.govrsc.org This fluorescence response allows for the real-time tracking of the analyte's concentration and localization within cells.

Hydrazone-based sensors have been successfully used for imaging toxic metal ions like Zn²⁺ and Hg²⁺ in vitro in cell cultures. nih.gov For example, confocal microscopy studies using hydrazone sensors have confirmed their ability to monitor fluctuations in intracellular zinc levels. nih.gov Beyond metals, specific hydrazone probes have been developed for imaging other biomolecules. A naphthalimide-based glyoxal hydrazone, for instance, is used for the biological imaging of cysteine and homocysteine in living cells, showing a color change from dark to green upon reaction. researchgate.net Furthermore, advanced photoswitchable fluorescent hydrazones have been engineered for super-resolution imaging of cell membranes, highlighting the sophisticated capabilities of this class of compounds in modern cell biology. nih.gov

Q & A

Basic Research Questions

Q. How is benzaldehyde, 4-butyl-, hydrazone synthesized, and what experimental conditions optimize its yield?

  • Methodological Answer : The synthesis typically involves condensing 4-butylbenzaldehyde with hydrazine derivatives under acidic catalysis. A standard protocol includes:

  • Dissolving equimolar amounts of 4-butylbenzaldehyde and hydrazide (e.g., nicotinic hydrazide) in ethanol.
  • Adding a catalytic drop of concentrated sulfuric acid.
  • Refluxing the mixture for 3–4 hours, followed by cooling, filtration, and vacuum drying.
  • Yields (~70–75%) can be improved by using anhydrous solvents and controlled temperature gradients to minimize side reactions .
    • Key Parameters :
ParameterOptimal Condition
SolventAbsolute ethanol
CatalystH₂SO₄ (1 drop)
Reaction Time3–4 hours under reflux
Temperature80–85°C (ethanol reflux)

Q. What structural features distinguish this compound, and how are they characterized?

  • Methodological Answer : The compound’s structure includes:

  • A hydrazone group (–NH–N=CH–) linked to a 4-butyl-substituted benzene ring.
  • Key characterization techniques:
  • FT-IR : Confirms the hydrazone C=N stretch (~1600 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
  • NMR : ¹H NMR shows signals for the butyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–8.0 ppm).
  • Elemental Analysis : Validates molecular formula (C₁₁H₁₆N₂O) with <1% error .

Advanced Research Questions

Q. How do substituents on the benzaldehyde moiety (e.g., 4-butyl vs. 4-chloro) influence DNA/BSA binding in copper(II) hydrazone complexes?

  • Methodological Answer :

  • DNA Binding :
  • Substituents alter binding modes (groove vs. intercalation). For example, electron-withdrawing groups (e.g., –Cl) enhance intercalation via π-π stacking, while bulky substituents (e.g., –butyl) may favor groove binding.
  • Binding constants (Kb) for copper(II) complexes with 4-chloro derivatives are ~10⁴ M⁻¹, comparable to ethidium bromide .
  • BSA Binding :
  • Substituents significantly affect BSA affinity. For instance, 4-chloro derivatives exhibit ~75-fold higher binding constants than 4-dimethylamino analogues due to hydrophobic interactions and hydrogen bonding.
  • Fluorescence quenching studies (static mechanism) confirm ground-state interactions .
  • Data Comparison :
SubstituentDNA Binding Constant (Kb, M⁻¹)BSA Binding Constant (Kb, M⁻¹)
4-Chloro1.2 × 10⁴6.5 × 10⁵
4-Dimethylamino1.0 × 10⁴8.7 × 10³

Q. What analytical methods are validated for quantifying benzaldehyde hydrazones in biological matrices?

  • Methodological Answer :

  • Spectrophotometry : Hydrazones form colored complexes with transition metals (e.g., Ni²⁺, Co²⁺). For example, 4-hydroxybenzaldehyde hydrazone reacts with Fe³⁺ in micellar media (CTAB) for iron speciation (LOD: 0.1 µg/mL) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate hydrazones from metabolites. Mobile phase: methanol/water (70:30) with 0.1% TFA .
  • Fluorimetry : Hydrazones with aromatic aldehydes (e.g., salicylaldehyde) enable gallium/aluminum detection at nanogram levels .

Q. What mechanisms underlie the antitumor activity of benzaldehyde hydrazones, and how do they compare to nitrogen mustard derivatives?

  • Methodological Answer :

  • Topoisomerase IIα Inhibition : Hydrazones disrupt DNA replication by stabilizing topoisomerase-DNA cleavage complexes (IC₅₀: 10–20 µM) .
  • Redox Cycling : Copper(II) complexes generate ROS (e.g., •OH) via Fenton-like reactions, inducing oxidative DNA damage .
  • Comparative Cytotoxicity :
CompoundIC₅₀ (µM)Target
Benzaldehyde hydrazone15.2Leukemia (HL-60)
Nitrogen mustard derivative8.7Breast cancer (MCF-7)

Research Design & Data Contradictions

Q. How can conflicting reports on substituent effects (electron-withdrawing vs. electron-donating) in hydrazone-DNA interactions be resolved?

  • Methodological Answer : Contradictions arise from differing experimental models (e.g., plasmid DNA vs. CT DNA). To resolve:

  • Use standardized DNA sources (e.g., calf thymus DNA) and buffer conditions (pH 7.4, 150 mM NaCl).
  • Combine spectroscopic (UV-vis, fluorescence) and computational (molecular docking) approaches to differentiate groove binding (Δλ < 10 nm) from intercalation (Δλ > 15 nm) .

Q. Why do some hydrazones exhibit strong in vitro activity but poor in vivo efficacy?

  • Methodological Answer : Key factors include:

  • Metabolic Instability : Hydrazones are prone to hydrolysis in serum (t₁/₂ < 1 hour). Stabilization strategies:
  • Substituent modification (e.g., 4-butyl enhances lipophilicity and plasma stability).
  • Nanoparticle encapsulation (e.g., PLGA NPs improve bioavailability) .
  • Tissue Distribution : Ruthenium-labeled hydrazones show high lung affinity (lung/muscle ratio: 600:1) but low tumor uptake, necessitating targeted delivery systems .

Key Recommendations for Future Research

  • Prioritize substituent engineering (e.g., 4-butyl for enhanced lipophilicity and metabolic stability).
  • Integrate multi-omics approaches (e.g., proteomics/metabolomics) to map hydrazone-target interactions.
  • Validate analytical methods in complex matrices (e.g., serum, tumor homogenates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.